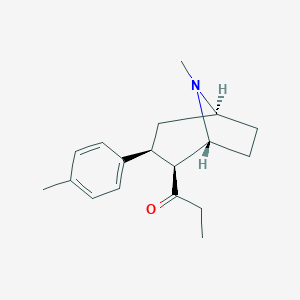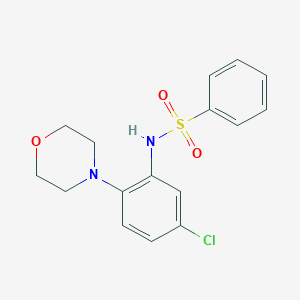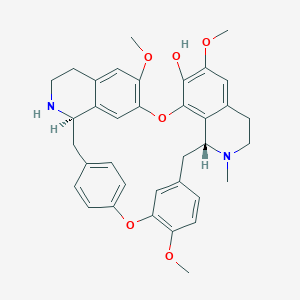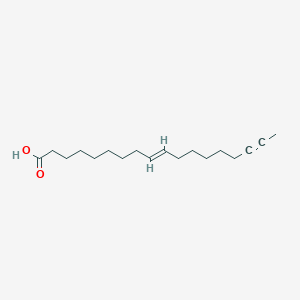
3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose, also known as ACAF, is a synthetic compound that has been developed for scientific research purposes. This compound has gained attention due to its potential applications in the field of biomedical research.
Mécanisme D'action
The exact mechanism of action of 3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and replication. This compound has also been shown to modulate the immune system, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to modulate the immune system, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, 3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose has been found to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose in lab experiments is its high purity and quality, which ensures reproducibility and accuracy of results. However, one of the limitations of using 3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose and to identify potential therapeutic targets for this compound. Finally, more research is needed to explore the potential applications of 3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose in other areas of biomedical research, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, 3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of various diseases. While much remains to be learned about this compound, the current research suggests that it may have important applications in the field of biomedical research.
Méthodes De Synthèse
The synthesis of 3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose involves several steps, including the protection of the hydroxyl groups, the introduction of the amino group, and the deprotection of the hydroxyl groups. The final product is obtained through a series of chemical reactions, which are carefully controlled to ensure the purity and quality of the compound.
Applications De Recherche Scientifique
3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose has been extensively studied for its potential applications in the field of biomedical research. One of the main areas of interest is its role as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections. Studies have shown that 3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose has the ability to inhibit the growth of cancer cells and to suppress the replication of certain viruses.
Propriétés
Numéro CAS |
143873-67-0 |
|---|---|
Nom du produit |
3-Amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose |
Formule moléculaire |
C15H21NO9 |
Poids moléculaire |
359.33 g/mol |
Nom IUPAC |
6-[1-(3-amino-4,5-dihydroxyoxolan-2-yl)-1-hydroxyethyl]-2-(carboxymethyl)-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO9/c1-15(24,12-10(16)11(20)14(23)25-12)9-6(17)3-2-5(4-7(18)19)8(9)13(21)22/h9-12,14,20,23-24H,2-4,16H2,1H3,(H,18,19)(H,21,22) |
Clé InChI |
QGQMORRUUAXIFQ-UHFFFAOYSA-N |
SMILES |
CC(C1C(C(C(O1)O)O)N)(C2C(=O)CCC(=C2C(=O)O)CC(=O)O)O |
SMILES canonique |
CC(C1C(C(C(O1)O)O)N)(C2C(=O)CCC(=C2C(=O)O)CC(=O)O)O |
Synonymes |
3-ACCA 3-amino-5-C-(3-carboxy-4-(carboxymethyl)-2-oxo-3-cyclohexen-1-yl)altrofuranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)







![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)


